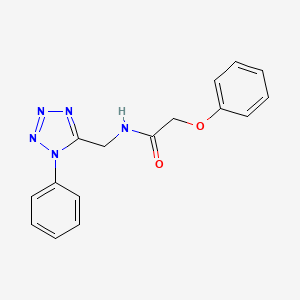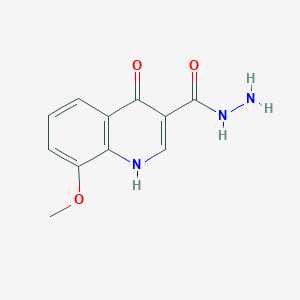![molecular formula C16H18N4O6S2 B2659776 1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole CAS No. 2305342-85-0](/img/structure/B2659776.png)
1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole is a complex organic compound featuring a pyrazole ring structure Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and sulfonyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .
Scientific Research Applications
1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler analog with similar core structure but lacking the sulfonyl and methoxy substituents.
Indazole: A benzo-fused analog with similar biological activities.
Imidazole: Another five-membered heterocycle with two nitrogen atoms but different substitution patterns.
Uniqueness
1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both sulfonyl and methoxy groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-[2,4-dimethoxy-5-(3-methylpyrazol-1-yl)sulfonylphenyl]sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S2/c1-11-5-7-19(17-11)27(21,22)15-10-16(14(26-4)9-13(15)25-3)28(23,24)20-8-6-12(2)18-20/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHRDQOBJCCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,6-dimethoxyphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2659693.png)

![N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2659695.png)
![7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2659696.png)
![2-[Benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2659697.png)
![sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate](/img/structure/B2659699.png)


![[2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2659708.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2659709.png)
![5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2659710.png)
![16-(furan-2-ylmethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B2659713.png)

![1-Spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylprop-2-en-1-one](/img/structure/B2659716.png)
